3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate
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Overview
Description
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . This core is then further functionalized through various chemical reactions to introduce the acetate group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroxylated derivatives .
Scientific Research Applications
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential use in electronic materials make it a compound of significant interest in both medicinal and industrial research .
Properties
CAS No. |
110519-59-0 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(6-methyl-5,8-dioxo-9H-carbazol-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-7-5-12(18)14-13(15(7)19)10-4-3-9(20-8(2)17)6-11(10)16-14/h3-6,16H,1-2H3 |
InChI Key |
YJBLURBFQPFGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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